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molecular formula C9H11NO3S B8315568 3-[(Thiophen-2-ylmethyl)(formyl)amino]propanoic acid

3-[(Thiophen-2-ylmethyl)(formyl)amino]propanoic acid

Cat. No. B8315568
M. Wt: 213.26 g/mol
InChI Key: UFSNSMKRMRYQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217031B2

Procedure details

Ethyl 3-[(thiophen-2-ylmethyl) (formyl)amino]-propionate (15.6 g) prepared in the step 2 was added to a solution of 5.4 g of potassium hydroxide in 100 mL of ethanol and stirred at room temperature for 2 hours. The solvent was evaporated from the reaction solution in vacuo, 50 mL of water was added to the residue and the mixture was subjected to extraction with diethyl ether. The resulting aqueous solution was slowly neutralized with a 1N aqueous solution of hydrochloric acid with stirring to adjust to pH 3 followed by extracting with diethyl ether. The organic layer was separated, washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo to give 13.8 g of the objective compound as light yellow liquid.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]([CH:15]=[O:16])[CH2:8][CH2:9][C:10]([O:12]CC)=[O:11].[OH-].[K+]>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]([CH:15]=[O:16])[CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
S1C(=CC=C1)CN(CCC(=O)OCC)C=O
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the reaction solution in vacuo, 50 mL of water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to extraction with diethyl ether
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
by extracting with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1)CN(CCC(=O)O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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